N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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Overview
Description
N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide typically involves the reaction of 5-chloro-2-oxoindoline with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid (MsOH), under reflux conditions . The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction while reducing the overall production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may result in the formation of various substituted indole derivatives .
Scientific Research Applications
N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which may contribute to its diverse biological activities . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activities and different reactivity patterns, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17ClN2O2 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[5-chloro-2-oxo-1-(2-phenylethyl)-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)20-17-15-11-14(19)7-8-16(15)21(18(17)23)10-9-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3,(H,20,22) |
InChI Key |
XVNLUKBMMQEYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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